Cy5-PEG6-acid: A Comprehensive Technical Guide for Researchers
Cy5-PEG6-acid: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and applications of the fluorescent dye Cy5-PEG6-acid, tailored for researchers, scientists, and professionals in drug development.
Cy5-PEG6-acid is a versatile far-red fluorescent dye that has become an invaluable tool in various life science and drug development applications. Its unique combination of a bright, photostable cyanine (B1664457) dye, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group makes it highly suitable for the fluorescent labeling of a wide range of biomolecules. This guide provides a detailed overview of its chemical and physical properties, spectroscopic characteristics, and a comprehensive protocol for its use in bioconjugation.
Core Properties and Chemical Structure
Cy5-PEG6-acid, also known as Cy5-PEG6-COOH, is characterized by a Cyanine 5 (Cy5) fluorophore linked to a six-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid functional group. The Cy5 core provides the molecule with its potent fluorescent properties in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1] The PEG6 spacer is hydrophilic, enhancing the water solubility of the dye and the resulting conjugate.[1] Furthermore, this spacer acts as a flexible linker, minimizing steric hindrance between the dye and the labeled biomolecule, thereby helping to preserve the biomolecule's natural function.[1]
The terminal carboxylic acid group is the reactive handle for conjugation. It can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1]
Chemical Structure:
Caption: Chemical structure of Cy5-PEG6-acid.
Physicochemical and Spectroscopic Properties
The quantitative properties of Cy5-PEG6-acid are crucial for its effective use in experimental design and data analysis. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Cy5-PEG6-acid
| Property | Value | Reference(s) |
| Chemical Formula | C₄₇H₆₈ClN₃O₉ | [2] |
| Molecular Weight | ~854.5 g/mol | |
| Purity | ≥96% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Spectroscopic Properties of Cy5-PEG6-acid
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646-649 nm | |
| Emission Maximum (λem) | ~662-667 nm | |
| Molar Extinction Coefficient (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.20 (for Cy5 in aqueous buffer) | |
| Recommended Laser Lines | 633 nm, 647 nm |
Applications in Research and Development
The properties of Cy5-PEG6-acid make it a valuable reagent for a multitude of applications, including:
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Bioconjugation: The primary application is the covalent labeling of proteins, antibodies, peptides, and other biomolecules for their subsequent detection and tracking.
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Fluorescence Microscopy: Its bright far-red emission enables high-resolution imaging with an excellent signal-to-noise ratio.
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Flow Cytometry: The dye's compatibility with common laser lines makes it suitable for the analysis and sorting of labeled cells.
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In Vivo Imaging: The far-red emission allows for deeper tissue penetration and reduced background signal in animal models.
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ELISA and Western Blotting: Labeled antibodies can be used as detection reagents in these and other immunoassays.
Experimental Protocol: Protein Labeling with Cy5-PEG6-acid
This section provides a detailed, two-step protocol for the covalent conjugation of Cy5-PEG6-acid to a protein via its primary amine groups. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group and N-hydroxysulfosuccinimide (sulfo-NHS) to create a more stable amine-reactive intermediate.
Materials and Reagents
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Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
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Cy5-PEG6-acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
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Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
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Spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for protein conjugation with Cy5-PEG6-acid.
Step-by-Step Procedure
Part 1: Activation of Cy5-PEG6-acid
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Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before starting the reaction. A typical concentration is 10 mg/mL for each.
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Dissolve Dye: Dissolve Cy5-PEG6-acid in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
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Activation Reaction: In a microcentrifuge tube, combine the Cy5-PEG6-acid stock solution with the freshly prepared EDC and sulfo-NHS solutions. A 2- to 10-fold molar excess of EDC and sulfo-NHS over the dye is recommended. Incubate the mixture for 15 minutes at room temperature.
Part 2: Conjugation to Protein
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Protein Preparation: The protein to be labeled should be at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer like PBS or MES.
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Adjust pH: For the conjugation reaction, the pH should be between 7.2 and 8.0 to ensure that the primary amines on the protein are deprotonated and available for reaction. Adjust the pH of the protein solution with the Conjugation Buffer if necessary.
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Conjugation Reaction: Add the activated Cy5-PEG6-acid mixture to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is often used. Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
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Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will consume any unreacted dye. Incubate for an additional 15 minutes at room temperature.
Logical Diagram of the Two-Step EDC/Sulfo-NHS Coupling Chemistry
Caption: Two-step EDC/sulfo-NHS activation and conjugation of Cy5-PEG6-acid.
Part 3: Purification and Analysis
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Purification: The labeled protein conjugate must be separated from the unreacted dye and reaction byproducts. Size-exclusion chromatography (SEC) is the most common method.
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Equilibrate an SEC column (e.g., G-25) with your desired storage buffer (e.g., PBS).
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Apply the quenched reaction mixture to the column.
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The larger protein conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
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Collect the colored fractions corresponding to the labeled protein.
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Analysis and Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein molecule. It can be determined spectrophotometrically.
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).
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Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of Cy5.
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Correct the A₂₈₀ reading for the absorbance of the dye at 280 nm. The correction factor (CF) for Cy5 is approximately 0.04-0.05.
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Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
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Calculate the concentration of the protein using the corrected A₂₈₀ and the molar extinction coefficient of the protein.
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The DOL is the molar ratio of the dye to the protein.
DOL = [Dye Concentration] / [Protein Concentration]
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An optimal DOL is typically between 2 and 7, though this can vary depending on the protein and application. Over-labeling can lead to fluorescence quenching and may affect protein function.
By following this comprehensive guide, researchers can effectively utilize Cy5-PEG6-acid for the fluorescent labeling of biomolecules, enabling a wide range of sensitive and specific detection and imaging applications.
